BenchChemオンラインストアへようこそ!

Neutrophil defensin 1

Monocyte chemotaxis Innate immunity Leukocyte recruitment

Neutrophil defensin 1 (human neutrophil peptide-1, HNP-1) is a 30-amino-acid, cationic, cysteine-rich α-defensin (UniProt: P59665; CAS: 99287-08-8; MW: 3,442.1 Da) that constitutes approximately 30–50% of the total protein content of azurophilic granules in human neutrophils. HNP-1 belongs to the myeloid α-defensin triad (HNP-1, HNP-2, HNP-3), which differ from one another by only a single N-terminal residue: alanine in HNP-1, aspartic acid in HNP-3, and absent in HNP-2.

Molecular Formula
Molecular Weight
Cat. No. B1578581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeutrophil defensin 1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neutrophil Defensin 1 (HNP-1): Baseline Identity and Procurement-Relevant Characterization


Neutrophil defensin 1 (human neutrophil peptide-1, HNP-1) is a 30-amino-acid, cationic, cysteine-rich α-defensin (UniProt: P59665; CAS: 99287-08-8; MW: 3,442.1 Da) that constitutes approximately 30–50% of the total protein content of azurophilic granules in human neutrophils [1]. HNP-1 belongs to the myeloid α-defensin triad (HNP-1, HNP-2, HNP-3), which differ from one another by only a single N-terminal residue: alanine in HNP-1, aspartic acid in HNP-3, and absent in HNP-2 [2]. Despite this near-identical primary sequence, HNP-1 exhibits quantitatively and qualitatively distinct biological activities that make it the most comprehensively characterized reference standard among the HNP triad for procurement in immunological, antimicrobial, and virological research applications [3].

Why HNP-2 or HNP-3 Cannot Be Substituted for Neutrophil Defensin 1 in Research Procurement


Although HNP-1, HNP-2, and HNP-3 share near-identical primary sequences—differing by only a single N-terminal amino acid (Ala in HNP-1, Asp in HNP-3, absent in HNP-2)—their biological activities diverge dramatically in multiple functionally critical assays [1]. HNP-1 is consistently identified as the dominant molecular species in biological samples, while HNP-3 is the minor peak [2]. Most critically, the single amino acid substitution at the N-terminus produces a functional bifurcation: HNP-1 displays potent monocyte chemotactic activity and candidacidal activity, while HNP-3 is completely inactive in both assays despite equipotency against other microbial targets [3]. For research programs requiring reproducible, quantitative immunological or antifungal endpoints, substituting HNP-2 or HNP-3 for HNP-1 without empirical validation of the specific assay endpoint introduces uncontrolled variability that may invalidate cross-study comparisons and mechanistic conclusions.

Neutrophil Defensin 1 (HNP-1): Quantitative Head-to-Head Differentiation Evidence Against Closest Analogs


Monocyte Chemotactic Activity: HNP-1 Is 2.6-Fold More Potent Than HNP-2; HNP-3 Is Completely Inactive

In a direct head-to-head comparison using purified defensin preparations in Boyden chamber chemotaxis assays, HNP-1 demonstrated the most potent monocyte-chemotactic activity among the three HNPs. Peak activity for HNP-1 occurred at 5 × 10⁻⁹ M, eliciting a chemotactic response equivalent to 49 ± 20% (mean ± SE, n = 9) of the response induced by 10⁻⁸ M FMLP [1]. HNP-2 at the same concentration was markedly less active, yielding only 19 ± 10% (n = 11) of the FMLP response—a 2.6-fold reduction versus HNP-1. HNP-3 completely failed to demonstrate any detectable chemotactic activity at all concentrations tested [1]. Checkerboard analysis confirmed that both HNP-1 and HNP-2 induced true chemotaxis (directional migration) rather than chemokinesis (random migration) [1].

Monocyte chemotaxis Innate immunity Leukocyte recruitment

Candida albicans Killing: Functional Dichotomy—HNP-1 Is Candidacidal; HNP-3 Is Completely Inactive

In a comparative study testing purified HNP-1, HNP-2, and HNP-3 against Candida albicans blastoconidia, HNP-1 and HNP-2 both killed C. albicans, whereas HNP-3 exhibited no detectable candidacidal activity [1]. This functional bifurcation is striking given that HNP-1 and HNP-3 differ by only a single N-terminal residue (alanine vs. aspartic acid). The candidacidal activity of HNP-1 was dependent on target cell metabolic state: killing was abrogated under anaerobic conditions or in the presence of mitochondrial respiratory inhibitors, indicating that HNP-1-mediated killing of C. albicans requires active target cell metabolism [1]. Furthermore, HNP-1 candidacidal activity was inhibited by Mg²⁺ and Ca²⁺ but unaffected by Fe²⁺—a divalent cation sensitivity profile distinct from rabbit defensin NP-1 and model cationic peptides [1].

Antifungal activity Candida albicans Opportunistic infection

Anti-Staphylococcal MIC: HNP-1 Is 2-Fold More Potent Than hBD-1 Against Clinical S. aureus Isolates

In a standardized checkerboard assay testing defensins against clinical isolates from hospitalized patients, HNP-1 exhibited a median MIC of 4 mg/L (interquartile range: 2–8 mg/L) against 27 S. aureus clinical isolates, including methicillin-resistant strains [1]. This represents a 2-fold greater potency compared to human β-defensin-1 (hBD-1), which showed a median MIC of 8 mg/L (IQR: 4–8 mg/L) [1]. The most potent defensin against S. aureus in this panel was hBD-3, with a median MIC of 1 mg/L (IQR: 0.5–4 mg/L) [1]. Against 24 E. coli clinical isolates, HNP-1 was less effective, with a median MIC of 12 mg/L (IQR: 4–32 mg/L), compared to hBD-3 at 4 mg/L (IQR: 4–8 mg/L) [1]. Notably, HNP-1 combined with rifampicin demonstrated synergistic effects (FICI) against S. aureus, and HNP-1 combined with amikacin showed synergy against E. coli [1].

Antibacterial MIC Staphylococcus aureus Antimicrobial resistance

Gram-Positive Antibacterial Potency Ranking: HNP-1 Occupies a Defined Intermediate Position (HNP2 > HNP1 > HNP3 > HNP4)

In a quantitative kinetic turbidimetric assay that concurrently tested all six synthetic human α-defensins on a single microplate, the relative antibacterial potencies against Staphylococcus aureus were definitively ranked as HNP2 > HNP1 > HNP3 > HNP4, based on virtual lethal dose (vLD₉₀ and vLD₉₉) values derived from growth curve analysis [1]. HNP-1 thus occupies an intermediate position: more potent than HNP-3 and HNP-4, but less potent than HNP-2 against Gram-positive targets. In contrast, the potency ranking against Gram-negative bacteria (E. coli and Enterobacter aerogenes) was entirely different: HNP4 > HNP2 > HNP1 = HNP3 [1]. This organism-dependent rank inversion demonstrates that HNP-1 cannot be treated as functionally interchangeable with any other α-defensin without organism-specific validation. HD5 was equipotent to HNP2 against S. aureus and equipotent to HNP4 against Gram-negative bacteria [1].

Antibacterial potency ranking α-Defensin comparison Virtual lethal dose

Adenoviral Infection Inhibition: HNP-1 Achieves >95% Reduction at 50 μg/mL; hBD-2 Is Completely Ineffective

In a direct comparative study of defensin-mediated inhibition of adenoviral gene transfer, HNP-1 reduced adenovirus type 5 infection of 293 cells by more than 95% relative to untreated controls when administered at 50 μg/mL, with an IC₅₀ value of 15 μg/mL [1]. In sharp contrast, human β-defensin-2 (hBD-2) was much less efficient and did not block adenoviral infection at any dose tested up to 50 μg/mL [1]. This differential is further refined by subsequent studies comparing α-defensins: against human adenovirus (HAdV), species A, B1, B2, C, and E are susceptible to HNP-1, while species D and F are resistant; HD5 was more effective than HNP-1 against HAdV5 and HAdV35 [2]. Against influenza A virus, HNP-1 and HNP-2 are more effective than human β-defensins or LL-37, and HNP-1/2 work synergistically with LL-37 [2].

Antiviral activity Adenovirus gene therapy Viral neutralization

Synthesis and Folding Complexity: Correct Disulfide Topology Is Essential for HNP-1 Bioactivity and Requires Verified Procurement Specifications

Native HNP-1 requires a specific disulfide connectivity pattern (C1-C6, C2-C4, C3-C5) for full biological function. Spontaneous oxidation of synthetic, reduced HNP-1 yields an incorrect, non-native connectivity (C1-C3, C2-C4, C5-C6) [1]. Selective cysteine protection strategies are necessary to enforce the native disulfide topology [1]. Linear HNP-1 peptides without any disulfide bridges are completely inactive as antibacterial agents [1]. While the disulfide connectivity is not essential for antibacterial activity per se (misfolded variants retain some activity), the native C1-C6/C2-C4/C3-C5 topology is required for chemotactic and other physiological functions [1]. The oxidative folding conditions for correct disulfide formation in α-defensins (HNP-1, HNP-2, HNP-3, HD5) have been systematically optimized, requiring low buffer concentrations and organic cosolvent (CH₃CN) in the presence of a GSH/GSSG redox pair to prevent aggregation and promote native conformer formation [2]. Commercially, synthetic HNP-1 of ≥99.0% purity (HPLC) with verified native disulfide structure is available from specialized peptide suppliers [2].

Peptide synthesis Disulfide bridge topology Quality control specification

Neutrophil Defensin 1 (HNP-1): Evidence-Backed Research and Industrial Application Scenarios


Monocyte/Macrophage Chemotaxis and Inflammatory Cell Recruitment Studies

HNP-1 is the only member of the HNP triad that combines high-potency monocyte chemotactic activity (49 ± 20% of FMLP response at 5 × 10⁻⁹ M) with confirmed true chemotactic (not chemokinetic) migration [1]. HNP-3 is completely inactive in this assay and cannot substitute [1]. Researchers studying defensin-mediated leukocyte trafficking, inflammatory disease models, or chemotactic receptor identification should select HNP-1 as their reference α-defensin standard. The chemotactic activity requires correct disulfide topology; verify that procured HNP-1 has confirmed native C1-C6/C2-C4/C3-C5 connectivity [2].

Antifungal Drug Discovery and Candida albicans Host-Defense Mechanism Research

HNP-1's candidacidal activity—and its complete absence in HNP-3 despite a single N-terminal amino acid difference—makes the HNP-1/HNP-3 pair an exceptional structure-activity relationship (SAR) probe for antifungal mechanism studies [1]. HNP-1-mediated killing of C. albicans depends on target cell oxidative metabolism and is modulated by specific divalent cations (inhibited by Mg²⁺ and Ca²⁺; unaffected by Fe²⁺), providing well-defined experimental control parameters [1]. For antifungal screening programs, HNP-1 should be selected as the positive control; HNP-3 serves as a critical negative control to confirm defensin-specific candidacidal activity.

Adenoviral Gene Therapy Vector Neutralization and Antiviral Screening Platforms

HNP-1 achieves >95% reduction of adenovirus type 5 infection at 50 μg/mL (IC₅₀ = 15 μg/mL), while hBD-2 shows no inhibitory activity at equivalent concentrations [1]. This dramatic differential makes HNP-1 the appropriate α-defensin reference standard for (a) studying host defensin-mediated barriers to adenoviral gene therapy, (b) screening antiviral candidates that overcome defensin neutralization, and (c) characterizing defensin-virus binding mechanisms. HNP-1 is also effective against HSV-1, HSV-2, cytomegalovirus, vesicular stomatitis virus, and influenza A/WSN, with HNP-1 and HNP-2 showing superior anti-influenza activity compared to β-defensins and LL-37 [2].

Antibacterial Combination Therapy Screening Against Drug-Resistant Clinical Isolates

HNP-1 demonstrates a median MIC of 4 mg/L against S. aureus clinical isolates (including MRSA), with 2-fold greater potency than hBD-1 (MIC 8 mg/L) [1]. HNP-1 combined with rifampicin shows synergistic effects (FICI) against S. aureus, while HNP-1 combined with amikacin shows synergy against E. coli [1]. HNP-1 also achieves 96.3–97.7% killing of Mycobacterium avium-M. intracellulare at 5 μg/mL, an activity that is equipotent across HNP-1, HNP-2, and HNP-3 and is unaffected by physiological concentrations of Ca²⁺, Mg²⁺, or NaCl [2]. For programs screening AMP-antibiotic combinations, HNP-1 provides a well-characterized α-defensin backbone with defined Gram-positive potency (S. aureus ranking: HNP2 > HNP1 > HNP3 > HNP4) [3] and established synergy profiles with clinically relevant antibiotics.

Quote Request

Request a Quote for Neutrophil defensin 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.